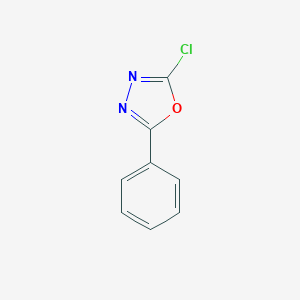

2-Chloro-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNNXKJPIMRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483183 | |

| Record name | 2-chloro-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-31-4 | |

| Record name | 2-chloro-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-Chloro-5-phenyl-1,3,4-oxadiazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, benzoyl chloride. The synthesis proceeds through the formation of key intermediates, benzohydrazide and 5-phenyl-1,3,4-oxadiazol-2(3H)-one. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow and reaction mechanisms through clear chemical diagrams.

Overall Synthetic Pathway

The synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole from benzoyl chloride is accomplished via a robust three-step sequence:

-

Hydrazinolysis: Reaction of benzoyl chloride with hydrazine hydrate to yield benzohydrazide.

-

Cyclization: Formation of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one ring by treating benzohydrazide with a suitable C1 carbonyl source, such as triphosgene.

-

Chlorination: Conversion of the 5-phenyl-1,3,4-oxadiazol-2(3H)-one intermediate to the final product, 2-Chloro-5-phenyl-1,3,4-oxadiazole, using phosphorus oxychloride (POCl₃).

The complete workflow is depicted below.

The Core Mechanism of 1,3,4-Oxadiazole Formation Utilizing Phosphorus Oxychloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of 1,3,4-oxadiazoles using phosphorus oxychloride (POCl3). This well-established method is crucial in medicinal chemistry for the creation of a key heterocyclic scaffold found in numerous pharmacologically active compounds.

Introduction to 1,3,4-Oxadiazole Synthesis

The 1,3,4-oxadiazole ring is a vital pharmacophore in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[2] Phosphorus oxychloride (POCl3) is a frequently employed reagent for this transformation, acting as a powerful dehydrating agent to facilitate the ring closure.[1][2] The reaction can be performed as a one-pot synthesis from an acid hydrazide and a carboxylic acid, wherein the 1,2-diacylhydrazine is formed in situ.[3]

The Mechanistic Pathway

The precise mechanism for the POCl3-mediated cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles is a subject of detailed study. The generally accepted pathway involves the activation of a carbonyl oxygen of the diacylhydrazine by POCl3. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the other amide oxygen.

The proposed step-by-step mechanism is as follows:

-

Activation of the Carbonyl Group: The reaction initiates with the nucleophilic attack of one of the carbonyl oxygens of the 1,2-diacylhydrazine on the electrophilic phosphorus atom of POCl3. This results in the formation of a highly reactive chlorophosphate intermediate and the elimination of a chloride ion.[4][5]

-

Intramolecular Cyclization: The lone pair of electrons on the other amide oxygen then attacks the now highly electrophilic carbonyl carbon of the activated ester. This intramolecular cyclization step leads to the formation of a five-membered ring intermediate.

-

Elimination and Aromatization: The final step involves the elimination of dichlorophosphoric acid (HOPOCl2) and a proton to yield the stable, aromatic 1,3,4-oxadiazole ring.

Below is a DOT language script visualizing this proposed mechanistic pathway.

Caption: Proposed mechanism of 1,3,4-oxadiazole formation.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of 1,3,4-oxadiazoles using POCl3 can vary depending on the substrates and specific protocol. Below is a summary of representative quantitative data from the literature.

| Starting Materials | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Isonicotinic acid hydrazide and various aromatic acids | 9 | Reflux | 58-68 | |

| Carboxylic acid derivative and aromatic acid hydrazide | Several hours | Reflux | 54-66 | [1] |

| Indole-derived carboxylic acid hydrazide and benzoic acid derivatives | Not Specified | Not Specified | 8-70 | [6] |

Detailed Experimental Protocols

This section provides a general, step-by-step experimental protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an acid hydrazide and a carboxylic acid using phosphorus oxychloride.

Materials:

-

Acid hydrazide (1 equivalent)

-

Carboxylic acid (1 equivalent)

-

Phosphorus oxychloride (POCl3) (excess, often used as solvent)

-

Crushed ice

-

Sodium bicarbonate (NaHCO3) solution

-

Appropriate recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of the acid hydrazide (0.01 mol) and the aromatic acid (0.01 mol) is prepared.

-

Phosphorus oxychloride (10 mL) is carefully added to the mixture.

-

The reaction mixture is heated to reflux for a period of several hours (typically 2-9 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, the excess POCl3 is removed under reduced pressure.

-

The reaction mixture is then cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

The following DOT script illustrates the general experimental workflow.

Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.

Safety Considerations

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of 1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride is a robust and widely applicable method in organic and medicinal chemistry. Understanding the underlying mechanism, reaction parameters, and experimental procedures is crucial for the successful synthesis of these important heterocyclic compounds. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. oaji.net [oaji.net]

- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. eprints.utar.edu.my [eprints.utar.edu.my]

Spectroscopic Characterization of 2-Chloro-5-phenyl-1,3,4-oxadiazole: A Technical Guide

This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectral data for the heterocyclic compound 2-Chloro-5-phenyl-1,3,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the synthesis and characterization of 1,3,4-oxadiazole derivatives. Such compounds are of significant interest due to their diverse biological activities.[1][2][3]

Core Spectral Data

¹H NMR Spectral Data (Estimated)

The ¹H NMR spectrum of 2-Chloro-5-phenyl-1,3,4-oxadiazole is expected to be dominated by the signals from the phenyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 - 7.90 | Multiplet | 2H | Ortho-protons (H-2', H-6') |

| ~ 7.60 - 7.40 | Multiplet | 3H | Meta- & Para-protons (H-3', H-4', H-5') |

¹³C NMR Spectral Data (Estimated)

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 1,3,4-oxadiazole ring are particularly characteristic. The signals for the two carbons in the oxadiazole ring typically appear in the range of 155-165 ppm.[5]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.0 | C-5 (Oxadiazole) |

| ~ 162.0 | C-2 (Oxadiazole) |

| ~ 132.0 | C-4' (Para-C) |

| ~ 129.5 | C-3', C-5' (Meta-C) |

| ~ 127.0 | C-2', C-6' (Ortho-C) |

| ~ 124.0 | C-1' (Ipso-C) |

Experimental Protocol

The following is a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of 2-Chloro-5-phenyl-1,3,4-oxadiazole, based on standard methodologies reported for similar compounds.[1][2][3]

Instrumentation:

-

A Bruker AVANCE series NMR spectrometer (or equivalent) operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[1][3]

Sample Preparation:

-

Approximately 5-10 mg of 2-Chloro-5-phenyl-1,3,4-oxadiazole is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[1][2]

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse program is used to obtain a spectrum with singlet signals for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

-

The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of 2-Chloro-5-phenyl-1,3,4-oxadiazole typically follows a logical progression from starting materials to the final, purified, and structurally confirmed compound. The following diagram illustrates this workflow.

Caption: Workflow for the Synthesis and Characterization of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

This guide provides a foundational understanding of the NMR spectral characteristics of 2-Chloro-5-phenyl-1,3,4-oxadiazole, along with a standardized protocol for its analysis. The provided data, though estimated, serves as a valuable reference for researchers in the field.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijacskros.com [ijacskros.com]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 2-Chloro-5-phenyl-1,3,4-oxadiazole

Disclaimer: Direct experimental mass spectrometry data for 2-Chloro-5-phenyl-1,3,4-oxadiazole was not found in the available search results. The following guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related 1,3,4-oxadiazole derivatives and aromatic chloro compounds.

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-5-phenyl-1,3,4-oxadiazole. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this class of compounds.

Predicted Fragmentation Data

The fragmentation of 2-Chloro-5-phenyl-1,3,4-oxadiazole under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the oxadiazole ring and the loss of the chlorine substituent. The resulting fragments are characteristic of the phenyl and oxadiazole moieties. The quantitative data for the major predicted ions are summarized below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance |

| 180/182 | Molecular Ion | [C₈H₅ClN₂O]⁺• | High |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | High (Often Base Peak) |

| 103 | Phenyl cyanide radical cation | [C₇H₅N]⁺• | Medium |

| 77 | Phenyl cation | [C₆H₅]⁺ | High |

| 51 | Butadienyl cation | [C₄H₃]⁺ | Medium |

Experimental Protocols

The following outlines a standard methodology for acquiring an electron ionization mass spectrum for a solid, thermally stable compound such as 2-Chloro-5-phenyl-1,3,4-oxadiazole.

1. Sample Preparation:

-

A small quantity (typically less than 1 mg) of the solid 2-Chloro-5-phenyl-1,3,4-oxadiazole sample is placed in a capillary tube.

-

The sample is introduced into the mass spectrometer via a direct insertion probe (DIP).

2. Mass Spectrometer Configuration:

-

Ion Source Temperature: Typically maintained in the range of 150-250 °C to ensure sample volatilization without thermal degradation.

-

Electron Energy: Standard 70 eV is used to induce fragmentation and generate a reproducible spectrum that can be compared with library data.[2]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Scan Range: A mass range of m/z 40-500 is generally sufficient to detect the molecular ion and key fragments of the target compound.

-

Vacuum: The system is maintained under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to ensure ion stability and prevent collisions with background molecules.

3. Data Acquisition and Analysis:

-

The direct insertion probe is gradually heated to facilitate the sublimation of the sample into the ion source.

-

Mass spectra are recorded continuously as the sample evaporates.

-

The resulting spectra are analyzed to identify the molecular ion peak (distinguished by its characteristic 3:1 isotopic pattern for chlorine) and the major fragment ions.

-

The fragmentation pattern is interpreted to deduce the structure of the compound.

Predicted Fragmentation Pathway Visualization

The logical flow of the fragmentation process is depicted in the following diagram, illustrating the generation of the principal fragment ions from the molecular ion.

Caption: Predicted EI-MS fragmentation of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Discussion of Fragmentation Pathways

The fragmentation of 2-Chloro-5-phenyl-1,3,4-oxadiazole is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 180 , with its characteristic isotopic peak at m/z 182 due to the presence of ³⁷Cl. The stable aromatic and heterocyclic rings allow for the observation of a prominent molecular ion peak.

The primary fragmentation pathways are dictated by the cleavage of the 1,3,4-oxadiazole ring, which is a common feature for this class of heterocycles.

-

Formation of the Benzoyl Cation (m/z 105): A highly probable fragmentation route involves the cleavage of the oxadiazole ring with the loss of a nitrogen molecule (N₂) and a chlorine radical (•Cl). This pathway leads to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . Due to its stability, this fragment is often the base peak in the mass spectrum of compounds containing a benzoyl moiety.

-

Formation of the Phenyl Cyanide Radical Cation (m/z 103): An alternative fragmentation pathway can occur through a rearrangement process, leading to the elimination of a chloro-carbonyl radical (•COCl) and the formation of the phenyl cyanide radical cation ([C₆H₅CN]⁺•) at m/z 103 .

-

Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) readily undergoes decarbonylation (loss of a neutral CO molecule) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77 . This is a very common and characteristic fragmentation for aromatic carbonyl compounds.

-

Formation of the m/z 51 Fragment: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂), resulting in the formation of the butadienyl cation ([C₄H₃]⁺) at m/z 51 .[3] This is a characteristic fragmentation pattern for the phenyl group in mass spectrometry.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 2,5-Disubstituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions at the 2 and 5 positions have made it a cornerstone in the design of novel therapeutic agents and functional materials. This in-depth technical guide delves into the fundamental properties of 2,5-disubstituted 1,3,4-oxadiazoles, offering a comprehensive overview of their synthesis, spectral characteristics, and wide-ranging biological activities.

Synthetic Methodologies: Crafting the Oxadiazole Core

The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of d-acylhydrazine precursors or the oxidative cyclization of N-acylhydrazones.

Cyclodehydration of 1,2-Diacylhydrazines

A cornerstone in 1,3,4-oxadiazole synthesis is the cyclodehydration of 1,2-diacylhydrazines. This method typically employs a dehydrating agent to facilitate the ring closure. Phosphorus oxychloride (POCl₃) is a commonly used and efficient reagent for this transformation.[1][2] The reaction proceeds by treating a 1,2-diacylhydrazine with POCl₃, often under reflux conditions, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines.

Experimental Protocol: Synthesis via Cyclodehydration using POCl₃ [1][2]

-

Preparation of 1,2-Diacylhydrazine: An equimolar mixture of a carboxylic acid and a hydrazide is typically coupled using standard peptide coupling reagents or by conversion of the carboxylic acid to its acid chloride followed by reaction with the hydrazide.

-

Cyclization: The resulting 1,2-diacylhydrazine is suspended in phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 8 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Oxidative Cyclization of N-Acylhydrazones

An alternative and widely employed strategy is the oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of an aldehyde with a hydrazide.[3][4] Various oxidizing agents can be used to effect this transformation, with iodine in the presence of a base like potassium carbonate being a common choice.[4]

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization [4]

-

Preparation of N-Acylhydrazone: An aldehyde and a hydrazide are condensed in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the N-acylhydrazone. The product can be isolated or used in situ.

-

Cyclization: The N-acylhydrazone is dissolved in a solvent such as dimethyl sulfoxide (DMSO).

-

To this solution, potassium carbonate (K₂CO₃) and a catalytic amount of iodine (I₂) are added.

-

The reaction mixture is stirred at room temperature or heated, depending on the substrate, until the reaction is complete as monitored by TLC.

-

Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: The combined organic layers are washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization.

Spectroscopic and Physical Properties

The structural elucidation of 2,5-disubstituted 1,3,4-oxadiazoles relies heavily on spectroscopic techniques. The following table summarizes key spectral and physical data for representative compounds.

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| 2,5-Diphenyl-1,3,4-oxadiazole | 138-140 | 8.15-8.25 (m, 4H, Ar-H), 7.50-7.60 (m, 6H, Ar-H)[5] | 164.6 (C2/C5), 131.8, 129.2, 127.0, 124.5 (Ar-C)[6] | 1615 (C=N), 1550 (C=C), 1070 (C-O-C) | 222 [M]⁺ |

| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 154-156 | 8.10 (d, 2H), 7.95 (d, 2H), 7.50-7.60 (m, 5H) | 164.2, 163.8, 136.5, 131.7, 129.5, 129.1, 128.2, 126.9, 124.2 | 1610 (C=N), 1090 (C-O-C), 830 (C-Cl) | 256/258 [M/M+2]⁺ |

| 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 202-204 | 8.40 (d, 2H), 8.25 (d, 2H), 7.60-7.70 (m, 5H)[7] | 164.8, 162.5, 149.5, 132.0, 130.5, 129.4, 127.8, 124.8, 124.0 | 1600 (C=N), 1520, 1345 (NO₂) | 267 [M]⁺ |

A Spectrum of Biological Activities

The versatility of the 2,5-disubstituted 1,3,4-oxadiazole scaffold is most evident in its broad range of pharmacological activities. The ability to readily modify the substituents at the 2 and 5 positions allows for the fine-tuning of their biological profiles.

Antibacterial and Antifungal Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant efficacy against a variety of bacterial and fungal pathogens. The presence of specific substituents can greatly influence their antimicrobial potency.

| Compound | Organism | MIC (µg/mL) | Reference |

| LMM5 | Candida albicans | 32 | [8] |

| LMM11 | Candida albicans | 32 | [8] |

| LMM6 | Candida albicans | 8-32 | [9][10][11] |

| Compound F4 | Staphylococcus aureus | 4 | [7] |

| Compound F4 | Escherichia coli | 16 | [7] |

| Compound 16 | Various bacterial strains | 4-8 | [12] |

| Compound 16 | Various fungal strains | 16-31.28 | [12] |

| Norfloxacin-oxadiazole hybrid 5k | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25-1 | [13] |

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a common feature in many potent anticancer agents. These compounds often exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 28 | MCF-7 (Breast Cancer) | 5.68 µg/mL | [14] |

| Compound 33 | MCF-7 (Breast Cancer) | 0.34 | [14] |

| Compound 39 | MCF-7 (Breast Cancer) | 0.19 | [14] |

| Compound 8 | HepG2 (Liver Cancer) | 1.2 | [14] |

| Compound 9 | HepG2 (Liver Cancer) | 0.8 | [14] |

| Compound 76 | MCF-7 (Breast Cancer) | 0.7 | [15] |

| Compound 3a | MCF-7 (Breast Cancer) | 26 | [16] |

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery and development. Its synthetic accessibility, coupled with its diverse and tunable biological activities, ensures its prominence in the ongoing quest for novel and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the vast potential of this remarkable heterocyclic system.

References

- 1. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. 2,5-DIPHENYL-1,3,4-OXADIAZOLE(725-12-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-phenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the heterocyclic compound 2-Chloro-5-phenyl-1,3,4-oxadiazole. Due to the limited publicly available quantitative data for this specific molecule, this guide combines general principles for 1,3,4-oxadiazole derivatives, data from structurally similar compounds, and detailed experimental protocols to enable researchers to assess its properties.

Introduction to 2-Chloro-5-phenyl-1,3,4-oxadiazole

2-Chloro-5-phenyl-1,3,4-oxadiazole is a five-membered heterocyclic compound containing an oxadiazole ring substituted with a chloro and a phenyl group. The 1,3,4-oxadiazole core is a prevalent scaffold in medicinal chemistry, known for its wide range of biological activities and favorable pharmacokinetic properties. The presence of the chlorine atom, an electronegative group, can significantly influence the compound's physicochemical properties, including its solubility, stability, and biological interactions.

Chemical Structure:

Key Identifiers:

-

CAS Number: 1483-31-4

-

Molecular Formula: C₈H₅ClN₂O

-

Molecular Weight: 180.59 g/mol

Solubility Profile

General Solubility of Aryl-Substituted 1,3,4-Oxadiazoles

Aryl substituents on the 1,3,4-oxadiazole ring generally lead to low aqueous solubility due to the increased lipophilicity of the molecule.[1] Conversely, these compounds tend to be soluble in a range of common organic solvents. The solubility is influenced by the polarity of the solvent, with better solubility often observed in polar aprotic solvents. For instance, some 2,5-disubstituted 1,3,4-oxadiazoles exhibit high solubility in acetone, DMSO, diethyl ether, isopropanol, and toluene, while being insoluble in water and hexane.[2] Another study on a water-soluble derivative highlighted its solubility in chloroform, dioxane, acetone, ethanol, N,N-dimethylformamide (DMF), and DMSO, with solubility increasing with the solvent's polarity.[3]

Estimated Solubility of 2-Chloro-5-phenyl-1,3,4-oxadiazole

Based on the trends observed for structurally similar compounds, the following table provides an estimated qualitative solubility profile for 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Table 1: Estimated Qualitative Solubility of 2-Chloro-5-phenyl-1,3,4-oxadiazole

| Solvent Class | Example Solvents | Estimated Solubility |

| Non-polar Aprotic | Hexane, Toluene | Low to Moderate |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF, THF | Moderate to High |

| Polar Protic | Methanol, Ethanol, Water | Low (in alcohols) to Insoluble (in water) |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High |

Note: This table is an estimation based on the properties of related compounds and should be confirmed by experimental data.

Stability Profile

The 1,3,4-oxadiazole ring is generally considered a stable aromatic system, often exhibiting good thermal and oxidative stability.[4] However, the overall stability of a substituted oxadiazole is influenced by the nature and position of its substituents. The presence of a chloro group in 2-Chloro-5-phenyl-1,3,4-oxadiazole may introduce specific stability considerations. The recommended storage condition of 2-8°C under an inert atmosphere for the commercial product suggests potential sensitivity to higher temperatures or oxidative conditions over time.[5]

Forced Degradation Studies on a Related 1,3,4-Oxadiazole

A forced degradation study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine provides valuable insights into the potential stability of the 1,3,4-oxadiazole ring system under various stress conditions.[6]

Table 2: Semi-Quantitative Stability Data from a Forced Degradation Study of a Structurally Related 1,3,4-Oxadiazole Derivative

| Stress Condition | Conditions | Degradation (%) |

| Acid Hydrolysis | Not specified | 29.36 ± 1.25 |

| Alkali Hydrolysis | Not specified | 65.28 ± 3.65 |

| Oxidative | Not specified | 41.58 ± 1.58 |

| Thermal | Not specified | 47.58 ± 1.25 |

| Humidity | Not specified | 56.28 ± 2.58 |

| Photolytic | Neutral and acidic environments | Resistant |

Source: Adapted from a study on a related 1,3,4-oxadiazole derivative.[6] These values should be considered indicative and not absolute for 2-Chloro-5-phenyl-1,3,4-oxadiazole.

These findings suggest that 2-Chloro-5-phenyl-1,3,4-oxadiazole is likely to be susceptible to degradation under hydrolytic (especially alkaline), oxidative, and thermal stress. The primary degradation pathway for 1,3,4-oxadiazoles often involves the cleavage of the oxadiazole ring.[7] Pyrolysis studies on 2,5-diphenyl-1,3,4-oxadiazole have shown that the major decomposition products are benzonitrile and phenyl isocyanate, providing a potential model for the thermal degradation of the target compound.[8]

Experimental Protocols

To obtain definitive quantitative data for the solubility and stability of 2-Chloro-5-phenyl-1,3,4-oxadiazole, the following experimental protocols are recommended.

Solubility Determination: Isothermal Saturation Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining its concentration.

Methodology:

-

Sample Preparation: Add an excess amount of 2-Chloro-5-phenyl-1,3,4-oxadiazole to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[9] These studies should be conducted according to ICH Q1B guidelines for photostability.[10][11]

4.2.1. Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and alkaline (e.g., 0.1 N NaOH) conditions.

-

Store the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.

4.2.2. Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3-30% H₂O₂).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time using HPLC.

4.2.3. Photostability:

-

Expose a solid sample and a solution of the compound to a light source capable of emitting both visible and UV radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Protect a control sample from light.

-

Analyze both the exposed and control samples by HPLC to determine the extent of degradation.

4.2.4. Thermal Stability:

-

Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C) for a specified period.

-

Analyze the sample by HPLC to assess degradation.

-

For more detailed thermal analysis, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal behavior of the compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Factors Influencing the Stability of 2-Chloro-5-phenyl-1,3,4-oxadiazole

Caption: Key factors influencing the stability of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Conclusion

While specific quantitative data on the solubility and stability of 2-Chloro-5-phenyl-1,3,4-oxadiazole are not extensively documented in public literature, this guide provides a robust framework for researchers. By understanding the general characteristics of 1,3,4-oxadiazole derivatives and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively characterize the physicochemical properties of this compound. The provided visualizations offer a clear summary of the experimental workflow and the factors influencing stability, aiding in the design of further studies and the development of formulations containing this promising heterocyclic scaffold. It is strongly recommended that experimental validation be performed to establish precise quantitative data for this specific molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-chloro-5-phenyl-1,3,4-oxadiazole CAS#: 1483-31-4 [m.chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. biomedres.us [biomedres.us]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

The 1,3,4-Oxadiazole Ring System: A Comprehensive Technical Guide to its Electronic Properties

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. Its unique electronic characteristics, arising from the incorporation of an oxygen atom and two nitrogen atoms, impart a range of desirable properties to molecules containing this scaffold. This technical guide provides an in-depth exploration of the core electronic properties of the 1,3,4-oxadiazole system, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers and scientists.

Core Electronic Properties

The 1,3,4-oxadiazole ring is classified as an electron-deficient aromatic system. This electron deficiency is a consequence of the presence of two electronegative pyridine-type nitrogen atoms, which inductively withdraw electron density from the ring. This fundamental property dictates the reactivity and molecular interactions of 1,3,4-oxadiazole derivatives.

Electron-Withdrawing Nature: The pronounced electron-withdrawing character of the 1,3,4-oxadiazole ring is one of its most significant features.[3] This property makes electrophilic substitution on the carbon atoms of the ring exceedingly difficult.[4][5][6][7] Conversely, the nitrogen atoms can be susceptible to electrophilic attack, particularly when the ring is substituted with electron-donating groups.[4][5][6] The electron-deficient nature of the ring also influences the reactivity of its substituents.

Reactivity: The carbon atoms at the 2- and 5-positions of the 1,3,4-oxadiazole ring exhibit a relatively low electron density, making them susceptible to nucleophilic attack, which can sometimes lead to ring cleavage.[4] Halogenated 1,3,4-oxadiazoles can undergo nucleophilic substitution reactions.[5][6]

Quantitative Electronic Data

The electronic properties of 1,3,4-oxadiazole derivatives can be quantified through experimental techniques and computational chemistry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial parameters that determine the electronic transition properties, charge transport capabilities, and reactivity of these molecules.

Below is a summary of computationally determined electronic properties for various 1,3,4-oxadiazole derivatives. It is important to note that the absolute values can vary depending on the computational method (Density Functional Theory functional and basis set) employed.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

| 1,3,4-Oxadiazole (Isomer 4) | - | - | - | B3LYP/6-311G(d,p) | [1] |

| 2-(4-aminophenyl)-5-(substituted) derivatives (4a-h) | -6.09 to -6.21 | -1.52 to -1.84 | 4.07 to 4.46 | DFT (not specified) | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives (3g, 3i, 3m) | - | - | - | TD-DFT/B3LYP/6-311++G(d,p) | [8] |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | - | - | ~3.84 (experimental) | B3LYP/CAM-B3LYP | [9] |

| N-substituted acetamide derivatives of 1,3,4-oxadiazoles | - | - | - | B3LYP/6-311++G(d,p) | [2] |

| N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | - | - | 3.259 | DFT | [10] |

Experimental Protocols

1. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines

This is a common and versatile method for the synthesis of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles.

-

Materials:

-

N,N'-diacylhydrazine derivative

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride, polyphosphoric acid)

-

Appropriate solvent (e.g., toluene, xylene, or neat POCl₃)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of the N,N'-diacylhydrazine in a suitable solvent (or neat), add the dehydrating agent (e.g., phosphorus oxychloride) dropwise at 0 °C.[11]

-

After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[12]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[12]

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

If no solid precipitates, extract the aqueous layer with an appropriate organic solvent.

-

Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[13]

-

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

2. Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated π-system of 1,3,4-oxadiazole derivatives.

-

Instrumentation:

-

Double beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a dilute solution of the synthesized 1,3,4-oxadiazole derivative in a suitable UV-grade solvent (e.g., chloroform, methanol, dichloromethane).[9][14] The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).[9]

-

Identify the wavelength of maximum absorbance (λmax), which corresponds to the main electronic transitions (e.g., π-π*).[4][12]

-

3. Computational Details for Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the electronic properties of molecules.

-

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

-

-

General Procedure:

-

Geometry Optimization: The molecular geometry of the 1,3,4-oxadiazole derivative is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311G(d,p).[1]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential. For more accurate electronic properties, a different functional, such as PBE0 or CAM-B3LYP, may be used.

-

Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.[8]

-

Signaling Pathways and Logical Relationships

The electron-withdrawing nature of the 1,3,4-oxadiazole ring is a key determinant of its role in various applications. The following diagram illustrates the logical relationship between the structural features of the ring and its resulting electronic properties and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalspub.com [journalspub.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5-phenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its chemical properties and potential biological activities, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.

| Property | Value | Reference |

| CAS Number | 1483-31-4 | [2][3][4][5][6] |

| Molecular Formula | C₈H₅ClN₂O | [1][3][5][6] |

| Molecular Weight | 180.59 g/mol | [1][3][5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 75.0 °C | [5] |

| Boiling Point | 301.6 °C | [5] |

| Flash Point | 136.0 °C | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3][5][7] |

Section 2: Hazard Identification and Safety Precautions

2-Chloro-5-phenyl-1,3,4-oxadiazole and related compounds are classified as hazardous. The following table summarizes the known hazards.

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P264: Wash thoroughly after handling. | [8] |

| H314: Causes severe skin burns and eye damage | P270: Do not eat, drink or smoke when using this product. | [9] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |

| H319: Causes serious eye irritation | P301+P316: IF SWALLOWED: Get emergency medical help immediately. | [8] |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

| P405: Store locked up. | [8] | |

| P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [8] |

Note: Some data is for structurally similar compounds like 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole and may be indicative of the potential hazards of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Section 3: Experimental Protocols

The following protocols are generalized from synthetic procedures for 1,3,4-oxadiazole derivatives and should be adapted based on specific experimental requirements and a thorough risk assessment.

3.1. General Handling and Weighing of 2-Chloro-5-phenyl-1,3,4-oxadiazole

-

Preparation: Before handling the compound, ensure that the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Have all necessary personal protective equipment (PPE) readily available.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile).

-

Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure. Use a tared, sealed container to transfer the compound to the balance.

-

Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If any material is spilled, clean it up immediately following appropriate procedures.

-

Storage: After weighing, securely seal the container and store it at the recommended temperature of 2-8°C under an inert atmosphere.[1][3][5][7]

3.2. General Procedure for the Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclodehydration of diacylhydrazines using a dehydrating agent like phosphorus oxychloride.[10][11]

-

Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stirrer) in a chemical fume hood. Ensure all glassware is dry.

-

Reagent Addition: To a solution of the appropriate acid hydrazide in a suitable solvent, slowly add the cyclodehydrating agent (e.g., phosphorus oxychloride) at a controlled temperature (often 0°C).[10][12]

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).[11]

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice.[12] Neutralize the solution with a base (e.g., sodium bicarbonate) until it is alkaline.[12]

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any inorganic impurities.[12] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10][12]

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.[10][12]

Section 4: Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the handling and study of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Caption: Workflow for the safe handling of hazardous chemicals.

Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.

Section 5: First Aid Measures

In the event of exposure, immediate action is critical.

-

If Inhaled: Move the victim to fresh air.[8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

Following Skin Contact: Immediately remove all contaminated clothing.[9] Wash off with soap and plenty of water.[8] Seek medical attention.[8]

-

Following Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[8][9] Remove contact lenses if present and easy to do so.[8][9] Seek immediate medical attention.[9]

-

Following Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[9] Seek immediate emergency medical help.[8][9]

Section 6: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment, including respiratory protection. Avoid dust formation.[9]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.[13]

-

Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[9]

Section 7: Disposal Considerations

Dispose of 2-Chloro-5-phenyl-1,3,4-oxadiazole and its containers in accordance with local, regional, and national regulations.[8] It should be handled as hazardous waste.

This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for 2-Chloro-5-phenyl-1,3,4-oxadiazole. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

- 1. 2-Chloro-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-chloro-5-phenyl-1,3,4-oxadiazole CAS#: 1483-31-4 [m.chemicalbook.com]

- 4. 2-Chloro-5-phenyl-1,3,4-oxadiazole | CAS 1483-31-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. biosynth.com [biosynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-CHLOROMETHYL-5-PHENYL-[1,3,4]OXADIAZOLE CAS#: 33575-83-6 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.fi [fishersci.fi]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bg.cpachem.com [bg.cpachem.com]

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-phenyl-1,3,4-oxadiazole as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-phenyl-1,3,4-oxadiazole is a highly valuable and reactive intermediate in medicinal chemistry and drug development. Its utility stems from the electrophilic nature of the carbon atom at the 2-position of the oxadiazole ring, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to a diverse array of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This heterocyclic scaffold is a privileged structure found in numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties. These application notes provide detailed protocols for the use of 2-chloro-5-phenyl-1,3,4-oxadiazole in the synthesis of key pharmacologically active derivatives.

Applications in Drug Discovery

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The phenyl group at the 5-position provides a scaffold for further structural modifications, while the substituent at the 2-position, introduced via the chloro intermediate, is crucial for modulating the biological activity.

Anticancer Agents

Derivatives of 2-amino-5-phenyl-1,3,4-oxadiazole have been investigated as potent anticancer agents. These compounds often exert their effect by inhibiting key signaling pathways involved in cell proliferation and survival. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, leading to the suppression of tumor growth.

Anticonvulsant Agents

The 1,3,4-oxadiazole scaffold is also prominent in the design of novel anticonvulsant drugs. Certain 2-substituted-5-phenyl-1,3,4-oxadiazoles have shown significant activity in preclinical models of epilepsy. The proposed mechanism of action for many of these compounds involves the modulation of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, these compounds can reduce neuronal excitability and suppress seizure activity.

Experimental Protocols

The following protocols describe the synthesis of key derivatives from 2-chloro-5-phenyl-1,3,4-oxadiazole.

Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives

This protocol outlines a general procedure for the nucleophilic substitution of the chloro group with various primary and secondary amines.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-phenyl-1,3,4-oxadiazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add the desired amine (1.2 eq.) and a base, such as triethylamine or diisopropylethylamine (2.0 eq.), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data:

| Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Anilino-5-phenyl-1,3,4-oxadiazole | Aniline | DMF | 100 | 6 | 85 |

| 2-(Piperidin-1-yl)-5-phenyl-1,3,4-oxadiazole | Piperidine | Acetonitrile | 80 | 8 | 78 |

| 2-(Morpholino)-5-phenyl-1,3,4-oxadiazole | Morpholine | DMF | 100 | 6 | 82 |

Synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole

This derivative serves as a key building block for the synthesis of more complex heterocyclic systems.

Protocol:

-

Reaction Setup: Dissolve 2-chloro-5-phenyl-1,3,4-oxadiazole (1.0 eq.) in ethanol in a round-bottom flask.

-

Addition of Reagent: Add hydrazine hydrate (3.0 eq.) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at reflux temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Triturate the residue with cold water, filter the solid, and recrystallize from ethanol to obtain the pure product.

Quantitative Data:

| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | Hydrazine Hydrate | Ethanol | Reflux | 5 | 90 |

Synthesis of 2-Alkoxy-5-phenyl-1,3,4-oxadiazole Derivatives

This protocol describes the synthesis of ether-linked oxadiazole derivatives.

Protocol:

-

Preparation of Alkoxide: In a dry round-bottom flask under an inert atmosphere, dissolve the desired alcohol (e.g., methanol, ethanol) and add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0°C.

-

Reaction Setup: To the freshly prepared alkoxide solution, add a solution of 2-chloro-5-phenyl-1,3,4-oxadiazole (1.0 eq.) in the corresponding dry alcohol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

| Derivative | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Methoxy-5-phenyl-1,3,4-oxadiazole | Methanol | NaH | Methanol | RT | 12 | 75 |

| 2-Ethoxy-5-phenyl-1,3,4-oxadiazole | Ethanol | NaH | Ethanol | RT | 16 | 72 |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazoles.

Anticancer Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by 2-amino-5-phenyl-1,3,4-oxadiazole derivatives.

Anticonvulsant Signaling Pathway

Caption: Positive allosteric modulation of the GABAa receptor by anticonvulsant 1,3,4-oxadiazole derivatives.

Nucleophilic Substitution Reactions of 2-Chloro-5-phenyl-1,3,4-oxadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-Chloro-5-phenyl-1,3,4-oxadiazole. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized 5-phenyl-1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties.

The chlorine atom at the 2-position of the 1,3,4-oxadiazole ring is susceptible to nucleophilic displacement, enabling the introduction of various functional groups containing nitrogen, oxygen, and sulfur nucleophiles. This reactivity allows for the facile generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion by a nucleophile. The reactivity of the substrate is attributed to the electron-deficient nature of the 1,3,4-oxadiazole ring, which facilitates the attack of nucleophiles at the C2 position.

Caption: General nucleophilic substitution on 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Applications in Medicinal Chemistry

The 5-phenyl-1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and the ability to readily modify the 2-position through nucleophilic substitution is a powerful tool for structure-activity relationship (SAR) studies. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Introduction of various heterocyclic and aromatic amines or thiols can lead to potent antimicrobial and antifungal agents.

-

Anticancer Activity: Functionalization with specific pharmacophores can result in compounds with significant cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: The core structure is found in several compounds with anti-inflammatory properties.

-

Anticonvulsant and CNS Activity: Modification of the 2-position has been explored for the development of novel central nervous system agents.

Experimental Protocols

The following section details experimental protocols for the nucleophilic substitution of 2-Chloro-5-phenyl-1,3,4-oxadiazole with various classes of nucleophiles.

Synthesis of the Starting Material: 2-Chloro-5-phenyl-1,3,4-oxadiazole

The starting material can be synthesized from the corresponding 2-hydroxy-5-phenyl-1,3,4-oxadiazole (which exists in tautomeric equilibrium with the oxadiazol-2-one form) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[1]

References

Application Notes: 2-Chloro-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The 1,3,4-oxadiazole nucleus is often considered a bioisostere for amide and ester functional groups, enhancing properties like metabolic stability and receptor binding affinity.

This document focuses on the application of 2-Chloro-5-phenyl-1,3,4-oxadiazole , a key reactive intermediate used in the synthesis of diverse libraries of bioactive compounds. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, making it an invaluable building block for creating novel 2,5-disubstituted 1,3,4-oxadiazole derivatives with significant therapeutic potential.

Application as a Versatile Synthetic Intermediate

The primary application of 2-Chloro-5-phenyl-1,3,4-oxadiazole is as a precursor for generating a multitude of derivatives. The electron-withdrawing nature of the oxadiazole ring activates the chlorine atom for nucleophilic displacement by various functional groups, including amines, thiols, and phenols. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

The general synthetic strategy involves a two-step process:

-

Synthesis of the core intermediate: 2-Chloro-5-phenyl-1,3,4-oxadiazole.

-

Nucleophilic substitution: Reaction with a suitable nucleophile to yield the desired 2,5-disubstituted derivative.

Caption: General workflow for the synthesis and derivatization of 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Biological Activities of Derivatives

Derivatives synthesized from 2-Chloro-5-phenyl-1,3,4-oxadiazole have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The introduction of various moieties at the 2-position has led to compounds with potent cytotoxicity against several human cancer cell lines. These derivatives often elicit their anticancer effects through mechanisms such as enzyme inhibition (e.g., histone deacetylases, telomerase) or by inducing apoptosis.[3][4][5]

Table 1: Anticancer Activity of Selected 2-Substituted-5-phenyl-1,3,4-oxadiazole Derivatives

| Compound ID | 2-Substituent Group (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A | (R)-2-aminopropanamide | HDAC8 (Enzyme) | - | [3] |

| B | 2-((2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio | MCF-7 (Breast) | 0.7 ± 0.2 | [6] |

| C | 2-((2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio | SGC-7901 (Stomach) | 30.0 ± 1.2 | [6] |

| D | 1,4-benzodioxan | HepG2 (Liver) | <50 (55% lower than 5-FU) | [5] |

| E | N-phenylacetamide | A549 (Lung) | <0.14 | [4] |

| F | N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.80 | [4] |

| G | 5-(quinolin-2-yl) | HepG2 (Liver) | 1.2 ± 0.2 |[5] |

Note: Data presented is for derivatives of 5-phenyl-1,3,4-oxadiazole where the 2-substituent is varied, originating from a reactive intermediate like 2-chloro-5-phenyl-1,3,4-oxadiazole.

Caption: A simplified intrinsic apoptosis pathway targeted by some anticancer oxadiazole derivatives.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a cornerstone in the development of new antimicrobial agents to combat drug resistance.[7] Derivatives featuring furan rings, nitro groups, or various aryl substituents have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Table 2: Antimicrobial Activity of Selected 2,5-Disubstituted 1,3,4-oxadiazole Derivatives

| Compound ID | 2-Substituent Group | 5-Substituent Group | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| H | Furan | Phenyl | S. aureus | 4 | [8] |

| I | Furan | Phenyl | E. coli | 16 | [8] |

| J | 4-Nitrophenyl | Phenyl | C. albicans | 32 | [8] |

| K | 4-Chlorophenyl | Phenyl | C. albicans | 32 | [8] |

| L | 2-mercapto | 4-Fluorophenyl | P. aeruginosa | >100x stronger than Ampicillin |[9] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole

This protocol is a representative procedure based on common synthetic routes for analogous compounds.[10]

-

Step A: Synthesis of Benzohydrazide. Reflux benzoic acid with an excess of hydrazine hydrate in ethanol for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol to obtain pure benzohydrazide.

-

Step B: Synthesis of N'-(2-chloroacetyl)benzohydrazide. Dissolve benzohydrazide (1 equivalent) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the diacylhydrazine intermediate.

-

Step C: Cyclodehydration. Add the N'-(2-chloroacetyl)benzohydrazide intermediate (1 equivalent) to a flask containing a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 equivalents). Heat the mixture under reflux for 4-6 hours. After cooling, pour the reaction mixture carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed thoroughly with water, and dried. Recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-Chloro-5-phenyl-1,3,4-oxadiazole.

Protocol 2: General Procedure for Synthesis of 2-Amino Derivatives

-

Dissolve 2-Chloro-5-phenyl-1,3,4-oxadiazole (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add the desired amine (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA, 2 equivalents).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80°C for 6-24 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-amino-5-phenyl-1,3,4-oxadiazole derivative.

Protocol 3: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1]

Caption: Standard workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) in the well.[13]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Development of Antimicrobial Agents from 2-Chloro-5-phenyl-1,3,4-oxadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals